Journal Name:Food Engineering Reviews
Journal ISSN:1866-7910
IF:6.738
Journal Website:http://www.springer.com/food+science/journal/12393
Year of Origin:0
Publisher:Springer New York
Number of Articles Per Year:15
Publishing Cycle:
OA or Not:Not
Linker, loading, and reaction scale influence automated glycan assembly
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2023-07-06 , DOI: 10.3762/bjoc.19.77
Abstract Automated glycan assembly (AGA) affords collections of well-defined glycans in a short amount of time. We systematically analyzed how parameters connected to the solid support affect the AGA outcome for three different glycan sequences. We showed that, while loading and reaction scale did not significantly influence the AGA outcome, the chemical nature of the linker dramatically altered the isolated yields. We identified that the major determinants of AGA yields are cleavage from the solid support and post-AGA purification steps. Beilstein J. Org. Chem. 2023, 19, 1015–1020. doi:10.3762/bjoc.19.77
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Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2023-06-30 , DOI: 10.3762/bjoc.19.74
Abstract A semi-one-pot method for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines by the Pictet–Spengler reaction was developed. The method is based on the condensation of easily accessibly 2-(5-methylfuran-2-yl)ethanamine with commercially available aromatic aldehydes followed by acid-catalyzed Pictet–Spengler cyclization. Using this approach, we synthesized a range of 4-substituted tetrahydrofuro[3,2-c]pyridines in reasonable yields. The reactivity of some of the products was investigated and selected synthetic transformations of the obtained tetrahydrofuro[3,2-c]pyridines were shown. Beilstein J. Org. Chem. 2023, 19, 991–997. doi:10.3762/bjoc.19.74
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Five new sesquiterpenoids from agarwood of Aquilaria sinensis
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2023-06-30 , DOI: 10.3762/bjoc.19.75
Abstract Five new eudesmane-type sesquiterpenoids (aquisinenoids F–J (1–5)) and five known compounds (6–10) were isolated from the agarwood of Aquilaria sinensis. Their structures, including absolute configurations, were identified by comprehensive spectroscopic analyses and computational methods. Inspired by our previous study on the same kinds of skeletons, we speculated that the new compounds have anticancer and anti-inflammatory activities. The results did not show any activity, but they revealed the structure–activity relationships (SAR). Beilstein J. Org. Chem. 2023, 19, 998–1007. doi:10.3762/bjoc.19.75
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Light-responsive rotaxane-based materials: inducing motion in the solid state
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2023-06-14 , DOI: 10.3762/bjoc.19.64
Abstract Light-responsive rotaxane-based solid-state materials are ideal scaffolds in order to develop smart materials due to the properties provided by the mechanical bond, such as control over the dynamics of the components upon application of external stimuli. This perspective aims to highlight the relevance of these materials, by pointing out recent examples of photoresponsive materials prepared from a rotaxanated architecture in which motion of the counterparts and/or macroscopic motion of the interlocked materials are achieved. Although further development is needed, these materials are envisioned as privileged scaffolds which will be used for different advanced applications in the area of molecular machinery. Beilstein J. Org. Chem. 2023, 19, 873–880. doi:10.3762/bjoc.19.64
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A fluorescent probe for detection of Hg2+ ions constructed by tetramethyl cucurbit[6]uril and 1,2-bis(4-pyridyl)ethene
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2023-06-13 , DOI: 10.3762/bjoc.19.63
Abstract In this paper, tetramethyl cucurbit[6]uril (TMeQ[6]) and 1,2-bis(4-pyridyl)ethene (G) were used to construct a supramolecular fluorescent probe G@TMeQ[6]. The host–guest interaction between TMeQ[6] and G was investigated using 1H NMR spectroscopy, single-crystal X-ray diffraction and various experimental techniques. The results show that TMeQ[6] and G form an inclusion complex with a host–guest ratio of 1:1 and the equilibrium association constant (Ka) was 2.494 × 104 M−1. The G@TMeQ[6] fluorescent probe can sensitively recognize Hg2+ ions by fluorescence enhancement. The linear range is 0.33 × 10−5–1.65 × 10−5 mol·L−1, R2 = 0.9926, and the limit of detection is 4.12 × 10−8 mol·L−1. The fluorescent probe can be used to detect the concentration of Hg2+ ions in aqueous solution, and provides a theoretical basis for the development of new fluorescent probes for detecting heavy metal ions. Beilstein J. Org. Chem. 2023, 19, 864–872. doi:10.3762/bjoc.19.63
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Construction of hexabenzocoronene-based chiral nanographenes
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2023-05-30 , DOI: 10.3762/bjoc.19.54
Abstract The past decade witnessed remarkable success in synthetic molecular nanographenes. Encouraged by the widespread application of chiral nanomaterials, the design, and construction of chiral nanographenes is a hot topic recently. As a classic nanographene unit, hexa-peri-hexabenzocoronene generally serves as the building block for nanographene synthesis. This review summarizes the representative examples of hexa-peri-hexabenzocoronene-based chiral nanographenes. Beilstein J. Org. Chem. 2023, 19, 736–751. doi:10.3762/bjoc.19.54
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The effect of dark states on the intersystem crossing and thermally activated delayed fluorescence of naphthalimide-phenothiazine dyads
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2023-07-19 , DOI: 10.3762/bjoc.19.79
Abstract A series of 1,8-naphthalimide (NI)-phenothiazine (PTZ) electron donor–acceptor dyads were prepared to study the thermally activated delayed fluorescence (TADF) properties of the dyads, from a point of view of detection of the various transient species. The photophysical properties of the dyads were tuned by changing the electron-donating and the electron-withdrawing capability of the PTZ and NI moieties, respectively, by oxidation of the PTZ unit, or by using different aryl substituents attached to the NI unit. This tuning effect was manifested in the UV–vis absorption and fluorescence emission spectra, e.g., in the change of the charge transfer absorption bands. TADF was observed for the dyads containing the native PTZ unit, and the prompt and delayed fluorescence lifetimes changed with different aryl substituents on the imide part. In polar solvents, no TADF was observed. For the dyads with the PTZ unit oxidized, no TADF was observed as well. Femtosecond transient absorption spectra showed that the charge separation takes ca. 0.6 ps, and admixtures of locally excited (3LE) state and charge separated (1CS/3CS) states formed (in n-hexane). The subsequent charge recombination from the 1CS state takes ca. 7.92 ns. Upon oxidation of the PTZ unit, the beginning of charge separation is at 178 fs and formation of 3LE state takes 4.53 ns. Nanosecond transient absorption (ns-TA) spectra showed that both 3CS and 3LE states were observed for the dyads showing TADF, whereas only 3LE or 3CS states were observed for the systems lacking TADF. This is a rare but unambiguous experimental evidence that the spin–vibronic coupling of 3CS/3LE states is crucial for TADF. Without the mediating effect of the 3LE state, no TADF is resulted, even if the long-lived 3CS state is populated (lifetime τCS ≈ 140 ns). This experimental result confirms the 3CS → 1CS reverse intersystem crossing (rISC) is slow, without coupling with an approximate 3LE state. These studies are useful for an in-depth understanding of the photophysical mechanisms of the TADF emitters, as well as for molecular structure design of new electron donor–acceptor TADF emitters. Beilstein J. Org. Chem. 2023, 19, 1028–1046. doi:10.3762/bjoc.19.79
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Photoredox catalysis enabling decarboxylative radical cyclization of γ,γ-dimethylallyltryptophan (DMAT) derivatives: formal synthesis of 6,7-secoagroclavine
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2023-06-26 , DOI: 10.3762/bjoc.19.70
Abstract An unusual photoredox-catalyzed radical decarboxylative cyclization cascade reaction of γ,γ-dimethylallyltryptophan (DMAT) derivatives containing unactivated alkene moieties has been developed, providing green and efficient access to various six-, seven-, and eight-membered ring 3,4-fused tricyclic indoles. This type of cyclization, which was hitherto very difficult to comprehend in ergot biosynthesis and to accomplish by more conventional procedures, enables the synthesis of ergot alkaloid precursors. In addition, this work describes a mild, environmentally friendly method to activate, reductively and oxidatively, natural carboxylic acids for decarboxylative C–C bond formation by exploiting the same photocatalyst. Beilstein J. Org. Chem. 2023, 19, 918–927. doi:10.3762/bjoc.19.70
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Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2023-06-12 , DOI: 10.3762/bjoc.19.62
Abstract Pyridine is a crucial heterocyclic scaffold that is widely found in organic chemistry, medicines, natural products, and functional materials. In spite of the discovery of several methods for the synthesis of functionalized pyridines or their integration into an organic molecule, new methodologies for the direct functionalization of pyridine scaffolds have been developed during the past two decades. In addition, transition-metal-catalyzed C–H functionalization and rare earth metal-catalyzed reactions have flourished over the past two decades in the development of functionalized organic molecules of concern. In this review, we discuss recent achievements in the transition-metal and rare earth metal-catalyzed C–H bond functionalization of pyridine and look into the mechanisms involved. Beilstein J. Org. Chem. 2023, 19, 820–863. doi:10.3762/bjoc.19.62
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Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2023-06-05 , DOI: 10.3762/bjoc.19.57
Abstract A mild, operationally convenient, and practical method for the synthesis of synthetically useful N-arylsulfonylimines from N-(arylsulfonyl)benzylamines using K2S2O8 in the presence of pyridine as a base is reported herein. In addition, a “one-pot” tandem synthesis of pharmaceutically relevant N-heterocycles by the reaction of N-arylsulfonylimines, generated in situ with ortho-substituted anilines is also reported. The key features of the protocol include the use of a green oxidant, a short reaction time (30 min), chromatography-free isolation, scalability, and economical, delivering N-arylsulfonylimines in excellent yields of up to 96%. While the oxidation of N-aryl(benzyl)amines to N-arylimines using K2S2O8 is reported to be problematic, the oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines using K2S2O8 has been achieved for the first time. The dual role of the sulfate radical anion (SO4·−), including hydrogen atom abstraction (HAT) and single electron transfer (SET), is proposed to be involved in the plausible reaction mechanism. Beilstein J. Org. Chem. 2023, 19, 771–777. doi:10.3762/bjoc.19.57
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
农林科学1区 FOOD SCIENCE & TECHNOLOGY 食品科技2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
5.10 27 Science Citation Index Expanded Not
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